2-Phenylchroman-5,7-diol

Description

Contextualization within Chroman Derivatives, Flavanones, and Related Polyphenols

2-Phenylchroman-5,7-diol belongs to a significant group of organic compounds known as chroman derivatives. The core of these compounds is the chroman skeleton, which is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov Chromans are abundantly found in nature and can also be synthesized in the laboratory. rjptonline.org

This compound is specifically classified as a flavanone (B1672756), which is a type of flavonoid. qmul.ac.uk Flavanones are characterized by a 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one skeleton. qmul.ac.uk However, this compound is a reduced form of a typical flavanone, lacking the ketone group at the C-4 position. This structural distinction, the absence of a double bond between C-2 and C-3 and the lack of a carbonyl group at C-4, can lead to significant variations in biological activity compared to other flavanones. nih.govnih.gov

Polyphenols, a broad class of plant-derived compounds, include flavonoids, and by extension, this compound. These compounds are of great interest in various scientific fields due to their diverse chemical properties and biological activities. rjptonline.orgrushim.ru

Historical Perspectives on the Study of this compound Analogues

The study of chroman analogues has a rich history, deeply intertwined with the exploration of natural products. The chroman skeleton was first identified in nature through the structural elucidation of α-tocopherol (Vitamin E). uu.nl Flavonoids, including flavanones, have long been recognized for their presence in plants, contributing to their pigments and playing roles in their growth and defense mechanisms. rjptonline.orgrushim.ru

Research into flavanone and chromanone derivatives has been driven by their potential applications. mdpi.com Historically, the focus has been on both naturally occurring and synthetic analogues to understand their structure-activity relationships. rjptonline.org The modification of the basic flavanone structure, such as the introduction of different substituent groups, has been a key strategy in developing compounds with specific properties. mdpi.com

Structural Elucidation and Naming Conventions of the Chroman Skeleton

The fundamental structure of chroman is a benzopyran system. rjptonline.org The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions for flavonoids, including flavans and their derivatives. qmul.ac.uk A flavan (B184786) has a 2-phenyl-3,4-dihydro-2H-1-benzopyran skeleton. qmul.ac.uk

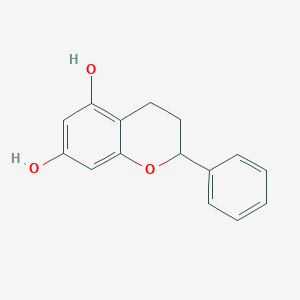

The name "this compound" itself provides key structural information:

Chroman: Indicates the core bicyclic ring system.

2-Phenyl: A phenyl group is attached to the C-2 position of the chroman ring.

5,7-diol: Two hydroxyl (-OH) groups are located at the C-5 and C-7 positions of the benzene ring portion of the chroman skeleton.

The chroman-4-one scaffold, closely related to this compound, is a privileged structure in medicinal chemistry and drug discovery. researchgate.netnih.gov The structural elucidation of these compounds is often accomplished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.goviucr.org

Overview of Current Research Trajectories Pertaining to this compound

Current research on this compound and its analogues is multifaceted. One significant area of investigation is the synthesis of novel derivatives. researchgate.netrsc.org Researchers are exploring various synthetic methods to create chiral flavanone and chromanone derivatives, which are widely found in plants and possess biological activity. researchgate.net The development of efficient catalytic asymmetric cyclization reactions is a key focus for constructing chiral chroman skeletons. rsc.org

Another major research direction is the evaluation of the biological activities of these compounds. Studies are investigating the potential of flavanone and chromanone derivatives in various contexts. mdpi.com For instance, research has explored the antiproliferative activity of certain derivatives against cancer cell lines. mdpi.com The pro-oxidant properties of some flavanone/chromanone derivatives are also being studied to understand their cytotoxic mechanisms. mdpi.com

The table below summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C15H14O3 |

| Molar Mass | 242.27 g/mol |

| CAS Number | 493-43-6 |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydro-2H-chromene-5,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-11-8-13(17)12-6-7-14(18-15(12)9-11)10-4-2-1-3-5-10/h1-5,8-9,14,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLAFNQHWRFTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Phenylchroman 5,7 Diol

Retrosynthetic Analysis of the 2-Phenylchroman-5,7-diol Core Structure

A retrosynthetic analysis of the this compound core structure reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary bond disconnections for the chroman ring are typically the C-O bond and one of the C-C bonds of the heterocyclic ring.

A logical disconnection of the ether bond (C4a-O) leads to a substituted phenol (B47542) and a three-carbon chain attached to the phenyl group at the 2-position. This suggests a precursor such as a 1,3-diarylpropane derivative which can undergo intramolecular cyclization.

Alternatively, disconnection at the C2-C3 bond points towards a salicylaldehyde (B1680747) derivative and a vinylbenzene (styrene) derivative. This approach would involve an oxa-Michael addition or a related conjugate addition reaction to form the chroman ring.

A common and practical retrosynthetic approach for 2-phenylchromans involves the corresponding flavanone (B1672756) (2-phenylchroman-4-one) as a key intermediate. This is because the synthesis of flavanones is well-established. Therefore, the retrosynthesis can be envisioned as follows:

This compound can be obtained from 5,7-dihydroxy-2-phenylchroman-4-one (a flavanone, also known as pinocembrin) through reduction of the C4-carbonyl group.

5,7-Dihydroxy-2-phenylchroman-4-one can be disconnected via an intramolecular cyclization of a 2'-hydroxychalcone .

The 2'-hydroxychalcone in turn can be synthesized from a 2'-hydroxyacetophenone (specifically 2',4',6'-trihydroxyacetophenone (B23981) to achieve the 5,7-dihydroxy substitution pattern) and benzaldehyde (B42025) through a Claisen-Schmidt condensation.

This latter strategy is often preferred due to the ready availability of the starting materials and the robustness of the reactions involved.

Established Synthetic Routes to this compound and its Congeners

The established synthetic routes to this compound predominantly proceed through the synthesis of its flavanone analogue, 5,7-dihydroxy-2-phenylchroman-4-one, followed by reduction.

Cyclization Strategies for Chroman Ring Formation

The formation of the chroman ring is a critical step in the synthesis of this compound. A widely employed strategy involves the intramolecular cyclization of a chalcone (B49325) precursor.

Specifically, the synthesis of 5,7-dihydroxy-2-phenylchroman-4-one (pinocembrin) is a classic example. This process typically starts with the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone and benzaldehyde in the presence of a base to yield 2',4',6'-trihydroxychalcone. Subsequent intramolecular Michael addition under basic or acidic conditions leads to the cyclization of the chalcone to form the flavanone ring system.

Another approach involves the reaction of phloroglucinol (B13840) with cinnamoyl chloride in the presence of a Lewis acid catalyst, which can directly lead to the formation of the 5,7-dihydroxyflavanone (B1678386) skeleton.

Approaches to Introduce Phenyl and Hydroxyl Moieties

The introduction of the phenyl group at the C2 position and the hydroxyl groups at the C5 and C7 positions is intrinsically linked to the choice of starting materials in the most common synthetic routes.

Phenyl Group at C2: The phenyl group at the C2 position of the chroman ring is typically derived from benzaldehyde or a substituted benzaldehyde derivative used in the initial condensation reaction with a 2'-hydroxyacetophenone. This allows for a wide variety of substituents on the C2-phenyl ring by simply changing the aldehyde starting material.

Hydroxyl Groups at C5 and C7: The 5,7-dihydroxy substitution pattern on the A-ring of the chroman is achieved by using a starting material with a corresponding hydroxylation pattern. Phloroglucinol (1,3,5-trihydroxybenzene) or its acylated derivative, 2',4',6'-trihydroxyacetophenone, are the key precursors that provide the necessary hydroxyl groups at the desired positions. The cyclization reaction then preserves this substitution pattern in the final chroman structure.

Novel Synthetic Methodologies and Methodological Advancements for Chroman Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of chroman derivatives.

Stereoselective and Asymmetric Synthesis of Chiral Chromans

Since the C2 position of this compound is a stereocenter, the development of stereoselective and asymmetric synthetic methods is of great importance. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromans. For instance, chiral bifunctional catalysts, such as thiourea-based organocatalysts, have been successfully employed in the asymmetric intramolecular oxa-Michael addition of 2'-hydroxychalcones to afford optically active flavanones with high enantioselectivity. These chiral flavanones can then be reduced to the corresponding chiral 2-phenylchroman-5,7-diols.

Another approach involves the use of chiral metal complexes as catalysts. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones has been shown to produce chiral flavanones. nih.gov Asymmetric hydrogenation of flavones or chromones using chiral catalysts is another viable route to enantiomerically enriched chromans. nih.gov

Green Chemistry Approaches in Chroman Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes to chromans. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted organic synthesis has been shown to accelerate the synthesis of flavanones, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of water as a solvent, or solvent-free conditions, has also been explored for the synthesis of chroman derivatives, minimizing the use of volatile organic compounds.

Furthermore, the use of solid-supported catalysts or recyclable organocatalysts is being investigated to simplify product purification and reduce waste. For example, the use of solid acid catalysts for the cyclization of chalcones can offer advantages in terms of catalyst recovery and reuse. The development of one-pot, multi-component reactions for the synthesis of highly substituted chromans also aligns with the principles of atom economy and process efficiency. researchgate.net

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound scaffold is primarily explored through the lens of its parent compound, 5,7-dihydroxyflavanone (pinocembrin) nih.govmdpi.com. Synthetic strategies focus on three main areas: modification of the hydroxyl groups at positions 5 and 7, substitution on the peripheral phenyl ring (B-ring) and the chroman A-ring, and the creation of hybrid molecules by linking the scaffold to other pharmacologically active moieties nih.govnih.govresearchgate.net. These modifications are pursued to explore and enhance the biological activities of the core structure nih.gov.

The phenolic hydroxyl groups at the C-5 and C-7 positions of the chroman ring are common targets for chemical modification due to their reactivity. Etherification and esterification are the most prevalent strategies to produce a diverse range of analogues.

Etherification: This process involves converting the hydroxyl groups into ethers, which can alter the molecule's polarity and bioavailability. A common example is the synthesis of isoprenyloxyflavones. For instance, apigenin, a flavone (B191248) with a similar 5,7-dihydroxy pattern, is used as a lead compound to create 5,7-diisoprenyloxyflavone derivatives by introducing a prenyloxy group onto the A-ring scielo.br. Another example is the selective methylation of one hydroxyl group, as seen in the synthesis of pinostrobin (B192119) (5-hydroxy-7-methoxyflavanone) from precursors like 2-hydroxy-4,6-dimethoxyacetophenone ukm.my. This demonstrates that selective etherification at the C-7 position is a feasible and common modification.

Esterification: This reaction involves linking carboxylic acids to the hydroxyl groups, often to introduce new functional groups or promoieties. A notable example is the synthesis of novel pinocembrin (B1678385) derivatives by coupling various amino acids to the pinocembrin scaffold nih.gov. This is typically achieved using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). This method creates an ester linkage between the flavonoid and the amino acid, yielding compounds with potentially new biological properties nih.gov.

| Reaction Type | Parent Compound | Reagents | Product Description | Reference |

|---|---|---|---|---|

| Etherification (Prenylation) | Apigenin (analogue) | Prenyl bromide | 5,7-diisoprenyloxyflavone derivatives | scielo.br |

| Etherification (Methylation) | Pinocembrin precursor | Not specified (via precursor synthesis) | Pinostrobin (5-hydroxy-7-methoxyflavanone) | ukm.my |

| Esterification | Pinocembrin | Boc-protected amino acids, EDCI, DMAP | Pinocembrin-amino acid derivatives | nih.gov |

Modifying the peripheral B-ring (phenyl group) and the A-ring of the chroman moiety allows for the fine-tuning of the molecule's electronic and steric properties.

Substitutions on the Phenyl Ring: The most straightforward method for introducing substituents onto the B-ring is to start the synthesis with an appropriately substituted benzaldehyde nih.govresearchgate.net. The general synthetic route involves a Claisen-Schmidt condensation between a protected 2,4,6-trihydroxyacetophenone and a substituted benzaldehyde to form a chalcone intermediate. This chalcone is then cyclized using a base like sodium acetate (B1210297) to yield the flavanone. Subsequent deprotection affords the final 5,7-dihydroxyflavanone derivative with the desired substitution pattern on the B-ring. This approach has been successfully used to create a library of halogenated and methoxylated flavanones nih.govresearchgate.net.

| Substituted Benzaldehyde Used | Resulting Substituent on Phenyl Ring | Reference |

|---|---|---|

| 4-Fluorobenzaldehyde | 4'-Fluoro | nih.gov |

| 4-Chlorobenzaldehyde | 4'-Chloro | nih.gov |

| 4-Bromobenzaldehyde | 4'-Bromo | nih.gov |

| 4-Iodobenzaldehyde | 4'-Iodo | nih.gov |

| 4-Methoxybenzaldehyde | 4'-Methoxy | nih.gov |

Substitutions on the Chroman Moiety: Direct substitution on the chroman A-ring is less common than building the ring from an already substituted precursor. However, examples exist, such as the synthesis of 5,7-Dihydroxy-6,8-di-C-methylflavanone derivatives, where methyl groups are present at the C-6 and C-8 positions of the chroman A-ring . These syntheses typically begin with C-methylated phloroglucinol derivatives.

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved activity, or a dual mode of action nih.govresearchgate.net. The this compound scaffold is a privileged structure used in the creation of such hybrids acs.org.

The synthesis of these hybrids involves covalently linking the flavanone core to another bioactive scaffold. For example, novel flavanones have been synthesized that incorporate a chromene motif, created through a one-step multicomponent reaction researchgate.net. In other work, the concept has been demonstrated by creating flavone–stilbene hybrids, which join two well-known classes of bioactive natural products nih.gov. The previously mentioned pinocembrin-amino acid derivatives can also be considered hybrid molecules, where the flavonoid pharmacophore is linked to an amino acid, a fundamental biological building block nih.gov. This approach aims to merge the distinct biological properties of each component into a single, synergistic molecule.

| Scaffold | Linked Moiety | Hybrid Molecule Type | Reference |

|---|---|---|---|

| Flavanone | Chromene | Flavanone-Chromene Hybrid | researchgate.net |

| Flavone (analogue) | Stilbene | Flavone-Stilbene Hybrid | nih.gov |

| Pinocembrin (Flavanone) | Amino Acid | Flavanone-Amino Acid Conjugate | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Phenylchroman 5,7 Diol

Conformational Analysis of the Chroman and Phenyl Rings

The three-dimensional structure of 2-Phenylchroman-5,7-diol is largely defined by the conformation of its heterocyclic chroman ring and the spatial orientation of the C2-phenyl substituent. The chroman ring, a dihydropyran fused to a benzene (B151609) ring, is not planar and typically adopts a flexible conformation to minimize steric strain.

Theoretical calculations and experimental data from related flavonoid structures indicate that the chroman ring most commonly exists in a half-chair conformation . In this arrangement, one of the saturated carbon atoms (C2 or C3) is puckered out of the plane formed by the other atoms of the ring. The specific conformer that is most stable is influenced by the substitution pattern.

Key Conformational Features:

Chroman Ring: Predominantly adopts a half-chair conformation.

Phenyl Ring Orientation: The rotational position relative to the chroman system is described by a key dihedral angle, influencing the molecule's steric and electronic properties.

Chiroptical Properties and Stereochemical Assignments

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (2R)- and (2S)-2-Phenylchroman-5,7-diol. When the compound is obtained in an enantiomerically enriched or pure form, chiroptical techniques are indispensable for assigning its absolute configuration.

Circular Dichroism (CD) Spectroscopy is a primary tool for this purpose. This technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum, with its characteristic positive or negative peaks (Cotton effects), is highly sensitive to the molecule's stereochemistry. The sign and intensity of the Cotton effects, particularly those corresponding to the electronic transitions of the aromatic chromophores, can be correlated with the absolute configuration at the C2 chiral center. Empirical rules, developed from the study of a vast number of flavonoids and related compounds, allow for the assignment of stereochemistry based on the observed CD spectrum.

In cases where empirical rules are ambiguous, computational methods are employed. Quantum chemical calculations can predict the theoretical CD spectrum for both the R and S enantiomers. Comparison of the calculated spectra with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound in solution. While standard 1D ¹H and ¹³C NMR confirm the basic connectivity, advanced 2D NMR experiments provide deeper insights into the molecule's conformation and stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for conformational analysis. This experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). For this compound, NOESY correlations can establish the relative orientation of the phenyl ring with respect to the chroman system. For instance, observing a NOESY cross-peak between a proton on the phenyl ring and a proton on the chroman ring would provide direct evidence of their spatial closeness, helping to define the preferred conformation in solution. mdpi.com

The coupling constants (J-values) derived from high-resolution ¹H NMR spectra also provide valuable conformational information about the heterocyclic ring. The magnitude of the coupling between protons on adjacent carbons (e.g., H2 and H3) is dependent on the dihedral angle between them, which is in turn dictated by the ring's pucker.

Below is a table of hypothetical, yet characteristic, NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

| H-2 | 5.10 (dd) | 78.5 | H-3, H-1' |

| H-3ax | 2.15 (m) | 30.2 | H-2, H-4 |

| H-3eq | 2.00 (m) | H-2, H-4 | |

| H-4ax | 2.95 (m) | 28.8 | H-3, H-5 |

| H-4eq | 2.80 (m) | H-3, H-5 | |

| H-6 | 6.05 (d) | 96.0 | H-8, 5-OH |

| H-8 | 5.90 (d) | 95.5 | H-6, 7-OH |

| H-2'/6' | 7.40 (d) | 128.8 | H-3'/5' |

| H-3'/5' | 7.35 (t) | 128.0 | H-2'/6', H-4' |

| H-4' | 7.30 (t) | 127.5 | H-3'/5' |

| 5-OH | 9.50 (s) | - | H-6 |

| 7-OH | 9.65 (s) | - | H-8 |

Note: This data is illustrative. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound and its fragments. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), HRMS allows for the calculation of a unique molecular formula, confirming the compound's identity.

When coupled with tandem mass spectrometry (MS/MS), HRMS provides critical insights into the molecule's structure and fragmentation pathways. In a typical MS/MS experiment, the protonated molecular ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For flavonoid-type compounds, a common and diagnostic fragmentation is the Retro-Diels-Alder (RDA) reaction . This process involves the cleavage of the heterocyclic C-ring, providing valuable information about the substitution pattern on the A- and B-rings.

The table below outlines the expected major ions in the mass spectrum of this compound.

| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₅H₁₅O₃⁺ | 243.1016 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | C₁₅H₁₃O₂⁺ | 225.0910 | Loss of water from hydroxyl group |

| ¹,³A⁺ | C₈H₉O₂⁺ | 137.0597 | Retro-Diels-Alder (RDA) fragment containing the A-ring |

| ¹,³B⁺ | C₇H₆⁺ | 90.0464 | RDA fragment containing the B-ring |

Note: m/z values are for the monoisotopic mass.

X-ray Crystallography and Solid-State Structural Analysis

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with very high accuracy.

For this compound, obtaining a suitable single crystal would allow for the direct observation of:

The exact conformation of the chroman ring (e.g., half-chair).

The precise dihedral angle between the phenyl group and the chroman system.

The detailed network of intermolecular interactions, such as hydrogen bonds involving the 5- and 7-hydroxyl groups, which dictate the crystal packing.

The table below presents typical crystallographic data that would be obtained from such an analysis, modeled on data from a closely related phenylchroman structure. nih.gov

| Parameter | Example Value | Description |

| Chemical Formula | C₁₅H₁₄O₃ | Molecular formula of the compound. |

| Formula Weight | 242.27 | Molar mass of the compound. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the crystal. |

| a (Å) | 5.3068 (3) | Unit cell dimension. |

| b (Å) | 26.7110 (18) | Unit cell dimension. |

| c (Å) | 9.4679 (6) | Unit cell dimension. |

| β (°) | 117.431 (3) | Unit cell angle. |

| Volume (ų) | 1191.18 (13) | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.058 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This comprehensive structural data from X-ray crystallography serves as the ultimate benchmark for validating the conformational analyses performed using spectroscopic and computational methods.

Theoretical and Computational Investigations of 2 Phenylchroman 5,7 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules like 2-Phenylchroman-5,7-diol. These computational methods provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, a crucial aspect of its antioxidant potential. Conversely, the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

For chroman derivatives, theoretical calculations are used to determine various electronic properties that correlate with their biological activities. Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. These maps highlight the electron-rich regions, such as those around the hydroxyl groups, which are critical for interactions like hydrogen bonding.

While specific quantum chemical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles from studies on structurally similar flavonoids and chromans can be applied. For instance, the presence of the 5,7-dihydroxy substitution pattern on the A-ring is known to significantly influence the electron density distribution across the chroman scaffold.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations for Chroman Derivatives

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability and potential for radical scavenging. |

| LUMO Energy | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. |

| Dipole Moment | Provides information on the molecule's overall polarity. |

Molecular Dynamics Simulations of Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility, which are crucial for its interaction with biological targets. These simulations model the molecule's behavior in a solvated environment, offering a more realistic representation than static, in-vacuo calculations.

A key aspect explored in MD simulations of flavonoid-like structures is the rotational freedom around the single bond connecting the phenyl B-ring to the chroman C-ring. The distribution of the corresponding dihedral angle reveals the most stable conformations of the molecule in solution. The flexibility of the heterocyclic C-ring, which can adopt various puckered conformations (e.g., half-chair, sofa), is also a critical area of investigation. This flexibility can influence how the molecule fits into the binding pocket of a protein. mdpi.com

Table 2: Parameters Analyzed in Molecular Dynamics Simulations of Chroman Derivatives

| Parameter | Description |

| Dihedral Angle Distribution | Shows the preferred rotational orientation of the phenyl B-ring relative to the chroman scaffold. |

| C-ring Puckering | Describes the conformational states of the heterocyclic ring. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. |

| Intramolecular Hydrogen Bonds | Identifies stable hydrogen bonding patterns that influence conformation. |

Prediction of Reactivity and Reaction Pathways (e.g., Radical Scavenging Mechanisms via DFT)

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules and to elucidate reaction mechanisms, particularly for processes like radical scavenging. For phenolic compounds such as this compound, DFT calculations are instrumental in determining their antioxidant potential by investigating the thermodynamics and kinetics of reactions with free radicals. nih.gov

Several mechanisms have been proposed for the radical scavenging activity of flavonoids and related phenolic compounds, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. The feasibility of this pathway is often assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bonds. A lower BDE indicates a more favorable HAT process. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. This mechanism is evaluated by calculating the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This pathway is assessed by calculating the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Table 3: Key Parameters in DFT Calculations for Radical Scavenging Mechanisms

| Parameter | Associated Mechanism | Significance |

| Bond Dissociation Enthalpy (BDE) | Hydrogen Atom Transfer (HAT) | Lower values indicate easier hydrogen atom donation. |

| Ionization Potential (IP) | Single Electron Transfer-Proton Transfer (SET-PT) | Lower values suggest a greater propensity for electron donation. |

| Proton Affinity (PA) | Sequential Proton Loss Electron Transfer (SPLET) | Lower values indicate a more acidic proton, favoring the initial deprotonation step. |

Ligand-Target Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov For this compound, docking studies can be used to predict its binding affinity and interaction patterns with various biological targets, thereby providing insights into its potential pharmacological effects. researchgate.net

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov The results of a docking study can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. mdpi.com

While specific docking studies featuring this compound are not widely reported, research on other flavonoids and chroman derivatives has demonstrated the utility of this approach. scispace.com For example, docking studies have been used to investigate the interactions of flavonoids with enzymes, nuclear receptors, and other proteins implicated in various diseases. The 5,7-dihydroxy motif and the phenyl B-ring of this compound provide multiple points for potential interactions with amino acid residues in a protein's active site. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions.

Table 4: Common Outputs and Interpretations from Ligand-Target Docking Studies

| Output | Description |

| Binding Affinity/Energy (e.g., kcal/mol) | An estimation of the strength of the interaction between the ligand and the target protein. More negative values typically indicate stronger binding. |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. |

| Key Molecular Interactions | Identification of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and the amino acid residues involved. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chroman Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable tools in medicinal chemistry and materials science for predicting the properties of new or untested compounds. journalirjpac.com

Similarly, QSPR models can be developed to predict various physicochemical properties of chroman derivatives, such as solubility, lipophilicity (logP), and melting point. researchgate.net These models are useful for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The development of robust and predictive QSAR/QSPR models relies on the use of a structurally diverse dataset of compounds with accurately measured activities or properties, as well as rigorous statistical validation. nih.gov

Table 5: Examples of Molecular Descriptors Used in QSAR/QSPR Models for Chroman Derivatives

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular weight, number of hydrogen bond donors/acceptors |

| Topological | Wiener index, Kier & Hall connectivity indices |

| Geometrical (3D) | Molecular surface area, molecular volume |

| Electrostatic | Partial charges on atoms, dipole moment |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges |

Reactivity and Mechanistic Chemistry of 2 Phenylchroman 5,7 Diol

Oxidation-Reduction Chemistry of the Chroman-5,7-diol Moiety

The 5,7-dihydroxy substitution pattern on the A-ring of the chroman structure is a key determinant of the oxidation-reduction chemistry of 2-Phenylchroman-5,7-diol. This resorcinol-type arrangement governs its antioxidant activity and electrochemical properties. The two phenolic hydroxyl groups can participate in reactions involving the transfer of electrons and hydrogen atoms, allowing the molecule to act as a potent reducing agent and free radical scavenger.

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) being the most significant.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. researcher.lifenih.gov This process generates a relatively stable phenoxyl radical (ArO•) and a stable molecule from the former radical (RH). nih.govsemanticscholar.org The stability of the resulting phenoxyl radical is crucial for the efficiency of the antioxidant, as a more stable radical is less likely to initiate further radical chain reactions. nih.gov For this compound, the donation of a hydrogen atom from either the 5-OH or 7-OH group results in a phenoxyl radical that is stabilized by resonance, with the unpaired electron delocalized over the aromatic A-ring.

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). researcher.life This is often followed by the dissociation of a proton from the radical cation, a process known as Sequential Proton-Loss Electron Transfer (SPLET), especially in polar solvents. The final products are the same as in the HAT mechanism—a phenoxyl radical and a neutralized species—but the intermediate steps differ. The tendency of a compound to follow the SET pathway is related to its ionization potential.

The dominant mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. mdpi.com

Table 1: Comparison of Primary Free Radical Scavenging Mechanisms

| Feature | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |

| Initial Step | ArOH + R• → ArO• + RH | ArOH + R• → ArOH•+ + R:- |

| Key Property | Bond Dissociation Enthalpy (BDE) of the O-H bond. | Ionization Potential (IP) of the antioxidant. |

| Solvent Preference | Generally favored in non-polar solvents. | Generally favored in polar solvents. |

| Intermediate | Direct formation of a phenoxyl radical. | Formation of a radical cation. |

The redox properties of this compound can be investigated using electrochemical techniques such as cyclic voltammetry. These methods provide information on the oxidation potentials of the molecule, which correlate with its ability to donate electrons and act as an antioxidant. nih.gov

The 5,7-dihydroxy arrangement (a resorcinol (B1680541) moiety) on the A-ring is known to have a distinct electrochemical signature. Unlike flavonoids with a catechol group (3',4'-dihydroxy) on the B-ring which typically show a reversible oxidation at low positive potentials, the resorcinol moiety oxidizes at a significantly higher potential. mdpi.com This oxidation process is generally irreversible, involving the transfer of one electron and one proton from a hydroxyl group. mdpi.com The higher oxidation potential indicates that the 5,7-diol moiety is more difficult to oxidize compared to a catechol group. However, it can still effectively participate in redox reactions to neutralize highly reactive oxidizing species.

Studies on structurally similar flavonoids have established the relationship between their redox potentials and antioxidant activity. nih.govnih.gov A lower oxidation potential generally corresponds to a greater ability to donate electrons and scavenge free radicals. While specific redox potential data for this compound is not widely reported, values for related 5,7-dihydroxy flavonoids provide a useful reference.

Table 2: Representative Oxidation Potentials of Flavonoids with 5,7-Diol Moiety

| Compound | Structural Class | First Oxidation Peak Potential (Epa vs. Ag/AgCl) | Notes |

| Chrysin (5,7-dihydroxyflavone) | Flavone (B191248) | ~ +1.0 V | Oxidation of the resorcinol A-ring. nih.gov |

| Apigenin (4',5,7-trihydroxyflavone) | Flavone | ~ +0.8 V | Oxidation of the resorcinol A-ring. nih.gov |

| Naringenin (B18129) (4',5,7-trihydroxyflavanone) | Flavanone (B1672756) | ~ +0.9 V | Structurally very similar to this compound. |

Note: Potentials are approximate and can vary based on experimental conditions (e.g., pH, solvent, electrode material).

Reaction with Electrophiles and Nucleophiles

The chemical reactivity of this compound is characterized by the functional groups present: two phenolic hydroxyls, two aromatic rings, and a chroman heterocyclic system.

The phenolic hydroxyl groups at positions 5 and 7 are nucleophilic and are the primary sites for reaction with electrophiles. They can undergo:

Etherification: Reaction with alkyl halides or sulfates in the presence of a base to form mono- or di-ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form corresponding esters.

The aromatic A-ring is highly activated by the two electron-donating hydroxyl groups. It is therefore susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effect of the 5- and 7-hydroxyl groups will primarily guide incoming electrophiles to the electron-rich 6- and 8-positions.

The oxygen atom in the chroman ring possesses lone pairs of electrons, giving it weak Lewis basicity and nucleophilicity.

Photochemistry and Photophysical Properties

The photophysical properties of this compound are determined by its electronic structure, which includes two phenolic chromophores. The molecule is expected to absorb ultraviolet (UV) light, with absorption maxima characteristic of its substituted benzene (B151609) rings.

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. From this state, it can relax through several pathways:

Fluorescence: Radiative decay back to the ground state by emitting a photon of lower energy (longer wavelength). Flavanones, which are structurally similar, are generally known to be weakly fluorescent compared to their flavone counterparts.

Non-radiative decay: Loss of energy as heat.

Photochemical reaction: The absorbed energy can induce chemical transformations. Phenolic compounds can be susceptible to photodegradation upon prolonged exposure to high-energy UV light, leading to the formation of various photoproducts. In some related structures, such as coumarins, photochemical [2+2] cycloaddition to form dimers has been observed under UV irradiation. researchgate.net

The specific photophysical parameters, such as absorption/emission wavelengths and quantum yields, are dependent on the solvent environment.

Metal Chelation Properties and Coordination Chemistry

Flavonoids possessing appropriately positioned functional groups are well-known for their ability to chelate metal ions. In this compound, the 5-hydroxyl group and the heterocyclic oxygen atom of the chroman ring (at position 1) form a potential bidentate chelation site. This arrangement can coordinate with various di- and trivalent metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Al³⁺).

The formation of a stable five-membered ring upon chelation is a driving force for this interaction. The coordination of a metal ion to the this compound ligand can significantly alter the compound's properties, including its redox potential, spectral characteristics, and biological activity. The ability to chelate redox-active metals like iron and copper is considered an important secondary mechanism of antioxidant action, as it can prevent these metals from participating in the generation of highly reactive hydroxyl radicals via the Fenton reaction.

Biosynthesis and Natural Occurrence of 2 Phenylchroman 5,7 Diol Analogues

Identification and Isolation in Natural Sources

Analogues of 2-Phenylchroman-5,7-diol, particularly compounds sharing the flavan (B184786) backbone and the characteristic 5,7-dihydroxylation pattern on the A-ring, have been isolated from various plant sources. These compounds are often found alongside their more common flavonoid relatives like flavanones, flavones, and flavonols.

One notable example comes from the Amazonian shrub Faramea guianensis, from which researchers have isolated 5,7,4'-trihydroxyflavan and the novel compound 5,7-dihydroxy-4'-methoxyflavan. acs.orgresearchgate.net These findings are significant as they represent naturally occurring compounds with the precise this compound core structure. Additionally, other related structures, such as 2-phenylchroman-4-one (flavanone) derivatives, have been identified in the seeds of Psoralea corylifolia, a plant used in traditional medicine. nih.govnih.gov The isolation of these analogues typically involves extraction with polar solvents like ethanol (B145695) or methanol, followed by chromatographic purification techniques. scispace.com

| Compound Name | Core Structure | Natural Source | Plant Part |

|---|---|---|---|

| 5,7,4'-Trihydroxyflavan | This compound | Faramea guianensis | Not specified |

| 5,7-Dihydroxy-4'-methoxyflavan | This compound | Faramea guianensis | Not specified |

| Bavachin (a prenylated flavanone) | 2-Phenylchroman-4-one | Psoralea corylifolia | Seeds |

| Bavachnin (a prenylated flavanone) | 2-Phenylchroman-4-one | Psoralea corylifolia | Seeds |

Enzymatic Pathways Involved in Chroman and Flavonoid Biosynthesis

The biosynthesis of 2-phenylchroman structures is a branch of the broader phenylpropanoid and flavonoid pathways, which are highly conserved across the plant kingdom. unimi.it The process begins with primary metabolites and involves a series of enzyme-catalyzed reactions to construct the characteristic C6-C3-C6 flavonoid skeleton.

The pathway is initiated by Phenylalanine ammonia-lyase (PAL) , which converts L-phenylalanine into cinnamic acid. Subsequently, Cinnamic acid 4-hydroxylase (C4H) and 4-Coumarate:CoA ligase (4CL) produce p-coumaroyl-CoA, a key precursor that serves as the entry point into flavonoid synthesis. scispace.com

The first enzyme committed to the flavonoid pathway is Chalcone (B49325) synthase (CHS) . It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov This chalcone is then stereospecifically cyclized by Chalcone isomerase (CHI) to yield the flavanone (B1672756) naringenin, which possesses the 2-phenylchroman-4-one structure.

To arrive at the flavan structure of this compound, further enzymatic modifications, primarily reductions, are necessary. Flavanones like naringenin are converted to dihydroflavonols (e.g., dihydrokaempferol) by Flavanone 3-hydroxylase (F3H) . These dihydroflavonols are then reduced by Dihydroflavonol 4-reductase (DFR) to form leucoanthocyanidins (flavan-3,4-diols). scispace.com The final steps to produce flavan-3-ols (catechins), which are closely related to the target compound, are catalyzed by Leucoanthocyanidin reductase (LAR) or Anthocyanidin reductase (ANR) . scispace.com The formation of simple flavans like this compound likely involves a similar reductive sequence from a flavanone or dihydroflavonol intermediate.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. scispace.com |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. scispace.com |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. unimi.itnih.gov |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone (e.g., naringenin). |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. scispace.com |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. scispace.com |

| Leucoanthocyanidin reductase | LAR | Reduces leucoanthocyanidins to flavan-3-ols. scispace.com |

Precursors and Intermediate Metabolites in Biosynthetic Routes

The synthesis of the 2-phenylchroman core relies on specific precursors derived from primary metabolism. The aromatic A-ring and the attached C3 unit of the flavonoid structure originate from the shikimic acid pathway via the amino acid L-phenylalanine . The B-ring is derived from the acetate (B1210297) pathway, specifically from three molecules of malonyl-CoA .

The biosynthetic route proceeds through a series of well-defined intermediates. Following the conversion of L-phenylalanine, cinnamic acid and subsequently p-coumaroyl-CoA are formed. scispace.com The condensation reaction catalyzed by CHS yields naringenin chalcone , the first key intermediate specific to the flavonoid pathway. unimi.it

The cyclization of naringenin chalcone by CHI produces the flavanone naringenin , a critical branch-point intermediate. Naringenin (5,7,4'-trihydroxyflavanone) already contains the 5,7-diol substitution pattern on the A-ring and the 2-phenylchroman skeleton (in its oxidized, 4-keto form). This flavanone can then enter various downstream pathways. For the formation of flavans, naringenin is first converted to the dihydroflavonol dihydrokaempferol by F3H. This is then reduced to its corresponding leucoanthocyanidin , which serves as the direct precursor for further reduction to the final flavan or flavan-3-ol (B1228485) products. scispace.com

| Metabolite | Role | Pathway Origin |

|---|---|---|

| L-Phenylalanine | Primary Precursor | Shikimic Acid Pathway |

| Malonyl-CoA | Primary Precursor | Acetate Pathway |

| p-Coumaroyl-CoA | Key Precursor | Phenylpropanoid Pathway |

| Naringenin Chalcone | First Flavonoid Intermediate | Flavonoid Biosynthesis |

| Naringenin (a Flavanone) | Central Intermediate | Flavonoid Biosynthesis |

| Dihydrokaempferol (a Dihydroflavonol) | Intermediate | Flavonoid Biosynthesis |

| Leucoanthocyanidin | Intermediate Precursor | Flavonoid Biosynthesis |

Molecular Mechanisms of Biological Interactions Strictly in Vitro and Computational Studies

Modulation of Enzyme Activity in in vitro Systems

The ability of a compound to modulate the activity of specific enzymes is a key indicator of its potential biological significance. Research into 2-Phenylchroman-5,7-diol and its structural analogs has explored their effects on various enzymes.

Kinetic and Mechanistic Characterization of Enzyme Interactions

Detailed kinetic and mechanistic studies are crucial for understanding how a compound interacts with an enzyme. This includes determining the type of inhibition (e.g., competitive, non-competitive) and the binding affinity. For the broader class of 2-phenylchromone derivatives, kinetic analyses have been performed in the context of tyrosinase inhibition. However, specific kinetic parameters and the precise mechanism of interaction for this compound with tyrosinase or other enzymes have not been explicitly detailed in the available scientific literature.

Receptor Binding and Ligand-Target Interactions (Computational and in vitro)

Computational and in vitro binding assays are powerful tools for predicting and confirming the interaction of a compound with specific biological targets.

Molecular Docking and Dynamics Simulations for Receptor Interaction Prediction

Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to a receptor. In silico studies have been conducted on 2-phenylchromone derivatives to understand their interaction with the active site of enzymes like tyrosinase. These computational models can provide valuable predictions about potential binding interactions. However, specific molecular docking and dynamics simulation studies focusing exclusively on this compound and its interaction with specific receptors or enzymes are not extensively documented.

In vitro Binding Assays and Target Specificity

Cellular Pathway Perturbation Studies (in vitro Cell Line Models)

Analysis of Signal Transduction Pathways (e.g., MAPK, NF-κB, Nrf2)

Research on various flavonoids has demonstrated their capacity to interfere with the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling cascades. nih.gov These pathways are crucial in the production of pro-inflammatory cytokines. nih.gov The general mechanism observed for flavonoids involves the inhibition of these pathways, leading to a downstream reduction in inflammatory markers. nih.gov

Furthermore, flavonoids have been shown to activate the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key regulator of the cellular antioxidant response. Its activation leads to the expression of a suite of protective genes. For instance, the structurally related compound pinocembrin (B1678385) ((2S)-5,7-dihydroxyflavan-4-one) has been noted to reduce neuroinflammation by suppressing pro-inflammatory signaling pathways such as NF-κB. A derivative of 5,7-dihydroxyflavan has also been linked to the activation of the Nrf2 signaling pathway. mdpi.com

Interactions with Cellular Macromolecules (in vitro and Computational)

The interaction of this compound and its derivatives with cellular macromolecules like nucleic acids and proteins is a key area of investigation to understand their biological effects.

DNA and RNA Binding Studies

Computational studies have been employed to predict the binding affinity of flavonoid derivatives to macromolecules. Molecular docking simulations of a derivative of 5,7-dihydroxyflavan have been performed to assess its potential interaction with protein targets. researchgate.net However, specific experimental studies detailing the direct binding of this compound to DNA or RNA are not extensively documented in the reviewed literature.

Protein-Ligand Interaction Mapping (e.g., SPR, ITC)

While techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard for characterizing protein-ligand interactions, specific data for this compound is limited. General studies on flavonoids indicate that they can interact with various protein targets.

Antioxidant and Redox Modulation Mechanisms (in vitro and Theoretical)

The antioxidant capacity of this compound is a significant aspect of its molecular behavior, which has been evaluated using various in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC)

The ability of flavonoids to scavenge free radicals is a well-documented aspect of their antioxidant activity. This is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The activity is typically reported as the half-maximal inhibitory concentration (IC50).

| Compound | Assay | IC50/SC50 Value |

|---|---|---|

| Chrysin-7-O-β-D-glucopyranoside | DPPH | 102.35 µg/mL |

| Kaempferol 3-O-α-L-rhamnopyranoside | DPPH | 12.45 µg/mL |

| Flavonoid Glycoside Derivative | DPPH | 1.72 mg/mL |

| Flavonoid Glycoside Derivative | ABTS | 0.94±0.01 mg/mL |

Theoretical Studies on Antioxidant Reaction Mechanisms

Theoretical studies on phenolic antioxidants, a class to which this compound belongs, are typically conducted using computational methods such as Density Functional Theory (DFT). These studies elucidate the mechanisms by which these molecules neutralize free radicals. The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

The viability of each mechanism is assessed by calculating key thermodynamic parameters:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation, favoring the HAT mechanism. For the 5,7-dihydroxy pattern on the chroman ring, the hydroxyl groups are the sites of this activity.

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for electron donation, which is the initial step in the SET-PT mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the heterolytic cleavage of the O-H bond to release a proton.

Proton Affinity (PA): The negative of the enthalpy change for the reaction of a molecule with a proton. This is the key parameter for the first step of the SPLET mechanism.

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the deprotonated molecule (anion).

The preferred antioxidant mechanism is highly dependent on the solvent environment. In non-polar solvents, the HAT mechanism is often favored. In polar solvents, the SPLET mechanism is generally more likely due to the stabilization of the resulting ions. For this compound, it would be expected that the 5-OH and 7-OH groups are the primary sites of radical scavenging activity. Theoretical calculations would be necessary to determine which hydroxyl group has the lower BDE and is therefore more likely to donate a hydrogen atom.

Structure-Activity Relationship (SAR) Studies for Molecular Interactions

The biological activity of flavonoids and related compounds is intrinsically linked to their molecular structure. SAR studies aim to identify the chemical features responsible for their interactions with biological targets.

Correlating Structural Modifications with in vitro Mechanistic Outcomes

For the this compound scaffold, several structural modifications could be correlated with changes in in vitro mechanistic outcomes, such as antioxidant capacity. Key structural features influencing activity include:

Number and Position of Hydroxyl Groups: The 5,7-dihydroxy substitution pattern is a common feature in many biologically active flavonoids. The presence of these hydroxyl groups is fundamental to the antioxidant activity. Studies on related flavonoids have consistently shown that the number and arrangement of hydroxyl groups are major determinants of their radical scavenging efficacy.

Substitution on the Phenyl Ring: The introduction of substituents (e.g., hydroxyl, methoxy (B1213986) groups) on the 2-phenyl ring would significantly impact the electronic properties of the entire molecule. Electron-donating groups would be expected to increase the electron density on the chroman ring system, potentially enhancing antioxidant activity by lowering the BDE of the hydroxyl groups.

Stereochemistry at the C2 Position: The chirality at the C2 position of the chroman ring could influence how the molecule interacts with chiral biological targets such as enzymes or receptors.

An illustrative data table, based on general findings for flavonoids, is presented below. Note: This data is hypothetical for this compound and is intended to demonstrate the principles of SAR.

| Compound/Modification | Key Structural Feature | Expected In Vitro Mechanistic Outcome |

| This compound | 5,7-dihydroxy pattern | Baseline antioxidant activity |

| Derivative with 4'-OH on phenyl ring | Additional hydroxyl group | Increased radical scavenging capacity |

| Derivative with 4'-OCH3 on phenyl ring | Methoxy group | Potentially altered antioxidant mechanism and lipophilicity |

| Glycosylated derivative (e.g., at 7-OH) | Sugar moiety | Decreased antioxidant activity due to blocking of a key hydroxyl group |

Identification of Key Pharmacophores for Molecular Binding and Catalytic Modulation

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a molecule like this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors: The hydroxyl groups at positions 5 and 7 are potent hydrogen bond donors.

Hydrogen Bond Acceptors: The oxygen atom in the chroman ring and the oxygen atoms of the hydroxyl groups can also act as hydrogen bond acceptors.

Aromatic Rings: The two aromatic rings (the chroman A ring and the phenyl B ring) can engage in hydrophobic and π-stacking interactions with protein residues.

These features would be crucial for the molecule's ability to bind to the active sites of enzymes or the binding pockets of receptors. For instance, in the context of antioxidant enzymes, the 5,7-dihydroxy pattern might be essential for positioning the molecule correctly for interaction with the enzyme's active site.

A hypothetical pharmacophore model for the antioxidant activity of this compound would highlight the spatial arrangement of the hydroxyl groups and aromatic rings.

Analytical Methodologies for Detection and Quantification in Research Matrices Non Clinical

Chromatographic Techniques (e.g., HPLC, UPLC, Chiral HPLC)

Chromatographic techniques are fundamental for the separation of "2-Phenylchroman-5,7-diol" from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for their efficiency and resolving power. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation.

For the analysis of flavonoids and related phenolic compounds, reversed-phase chromatography is a common approach. Columns with C18 or C8 stationary phases are frequently used in conjunction with mobile phases typically consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is commonly employed to achieve a good separation of compounds with a range of polarities.

Given that "this compound" possesses a chiral center at the C2 position, enantioselective separation is crucial for studying the stereospecific properties of its enantiomers. Chiral HPLC is the method of choice for this purpose, employing chiral stationary phases (CSPs) to resolve the racemic mixture. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in separating the enantiomers of flavanones, a class of compounds structurally similar to "this compound". researchgate.netrsc.org The selection of the mobile phase, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, is dependent on the specific CSP and the analyte.

Below is an interactive data table summarizing representative chromatographic conditions for the analysis of compounds structurally similar to "this compound".

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of water (0.1% formic acid) and acetonitrile | UV (e.g., 280 nm) | Quantification in plant extracts |

| UPLC | BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) | Gradient of water (0.1% formic acid) and methanol | MS/MS | High-throughput analysis |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA, IB) | Hexane/Isopropanol | UV (e.g., 254 nm) | Enantiomeric separation |

Mass Spectrometry-Based Characterization and Quantitation Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization and sensitive quantification of "this compound". Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids, typically operating in negative ion mode due to the presence of acidic hydroxyl groups.

Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.gov For a compound like "this compound," the fragmentation pattern in negative ion mode would likely involve characteristic losses. The fragmentation of the molecular ion [M-H]⁻ would be expected to yield product ions resulting from retro-Diels-Alder (RDA) reactions in the chroman ring, which is a hallmark of flavonoid fragmentation. This would lead to the cleavage of the C-ring, providing information about the substitution pattern on the A and B rings.

For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are employed in tandem mass spectrometry. researchgate.net These techniques offer high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification of the analyte even in complex biological matrices.

The table below illustrates the expected mass spectrometric data for "this compound" based on the analysis of structurally related dihydroxyflavonoids.

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Fragmentation Pathway |

| ESI Negative | [M-H]⁻ | Varies | Retro-Diels-Alder (RDA) fragmentation of the C-ring |

| ESI Positive | [M+H]⁺ | Varies | Loss of water, RDA fragmentation |

Spectrophotometric and Fluorometric Assays for Mechanistic Studies

Spectrophotometric and fluorometric assays are valuable tools for investigating the underlying mechanisms of action of "this compound" in a research setting. These techniques can be used to study its interactions with various biological molecules and to probe its chemical reactivity.

UV-Vis spectrophotometry can be employed to study the binding of "this compound" to proteins or nucleic acids. Changes in the absorption spectrum of the compound upon interaction with a macromolecule can provide information about the binding affinity and stoichiometry. The use of shift reagents, such as aluminum chloride, can also provide structural information by indicating the presence and position of hydroxyl groups based on the resulting shifts in the absorption maxima.

Fluorometric assays offer high sensitivity for studying molecular interactions. While "this compound" itself may have native fluorescence, its fluorescence properties can be modulated upon binding to a target molecule. This change in fluorescence intensity or wavelength can be used to quantify the binding interaction. Furthermore, fluorescence-based assays can be designed to assess the compound's effect on enzyme activity or its ability to scavenge reactive oxygen species, providing insights into its potential mechanisms of action. For instance, a decrease in the fluorescence of a probe that reacts with free radicals in the presence of "this compound" could indicate its antioxidant activity.

Future Research Directions and Unexplored Avenues for 2 Phenylchroman 5,7 Diol Research

Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Insights

A deeper understanding of the mechanisms of action of 2-Phenylchroman-5,7-diol can be achieved through the large-scale analysis of proteins and metabolites. nih.gov The application of proteomics and metabolomics offers a powerful approach to map the global biochemical changes induced by this compound within a biological system. researchgate.net These technologies have become instrumental in analyzing cellular processes, protein interactions, and metabolic pathways, thereby facilitating the identification of potential biomarkers and drug targets.

By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can conduct non-volatile metabolomics and proteomics to investigate the compound's influence on cellular pathways. nih.govmdpi.com For instance, studies on other flavonoids have successfully used these "omics" approaches to elucidate changes in metabolic pathways and protein expression. nih.govfrontiersin.org A similar strategy for this compound could reveal its specific protein targets and the metabolic pathways it modulates. This integrated "protein-metabolite" level analysis would provide a comprehensive view of its bioactivity, moving beyond a single-target approach to a systems-level understanding. mdpi.com

Table 1: Potential Applications of Omics in this compound Research

| Omics Technology | Application | Expected Outcome |

|---|---|---|

| Proteomics | Identification of protein binding partners. | Elucidation of direct molecular targets and signaling pathways. |

| Analysis of post-translational modifications. | Understanding of regulatory effects on protein function. | |

| Metabolomics | Profiling of cellular metabolite changes. | Mapping of modulated metabolic pathways. |

| Flux analysis of key metabolic routes. | Quantifying the impact on cellular metabolism. | |

| Integrated Omics | Correlation of proteomic and metabolomic data. | A holistic view of the compound's mechanism of action. |

Development of Advanced Molecular Probes and Imaging Agents

The intrinsic properties of the flavonoid scaffold present an opportunity for the development of sophisticated molecular probes. researchgate.net Designing fluorescent probes based on the this compound structure could enable real-time visualization of its subcellular localization and interaction with biological targets. mdpi.com Many flavonoids are not inherently fluorescent, but their structure can be modified to create probes for bioimaging. nih.gov

The development of such probes would involve the strategic functionalization of the this compound molecule to incorporate fluorophores without compromising its biological activity. caymanchem.com These probes could be designed as "turn-on" sensors that fluoresce upon binding to a specific target, allowing for the dynamic monitoring of enzymatic activity or receptor engagement in living cells. nih.gov The flavonoid skeleton has been successfully used to design fluorescent chemical sensors for various biological applications, including live-cell imaging. researchgate.net Advanced imaging techniques, such as confocal microscopy, could then be used to track the probe's journey within the cell, providing valuable insights into its uptake, distribution, and sites of action. nih.gov

Exploration of Novel Synthetic Pathways for Diversified Analogues

The therapeutic potential of this compound could be significantly expanded through the synthesis of a diverse library of analogues. Exploring novel synthetic pathways is crucial for generating derivatives with improved potency, selectivity, and pharmacokinetic properties. While traditional methods for flavonoid synthesis exist, there is a need for more efficient and versatile strategies. bohrium.comresearchgate.net

Modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, have been successfully applied to create novel flavonoid derivatives. researchgate.netnih.gov This reaction allows for the introduction of various aryl and heteroaryl groups, offering a powerful tool for structure-activity relationship (SAR) studies. researchgate.net Other promising approaches include microwave-assisted synthesis, which can reduce reaction times and improve yields. researchgate.net The development of new catalytic systems and green chemistry approaches could further streamline the synthesis of this compound analogues, making the process more scalable and environmentally friendly. A key challenge in flavonoid synthesis is achieving regioselectivity, particularly for compounds with multiple hydroxyl groups like this compound. mdpi.com Future research should focus on developing synthetic routes that allow for precise modification at specific positions of the chroman ring system.

Advanced Computational Modeling for Predictive Molecular Biology

Computational methods are becoming indispensable tools in drug discovery and molecular biology. ucdavis.edu Advanced computational modeling, including molecular docking and molecular dynamics (MD) simulations, can provide predictive insights into the interactions of this compound with its biological targets at an atomic level. nih.govtandfonline.com These in silico techniques can help to identify potential binding sites on proteins and predict the binding affinity of the compound. mdpi.commdpi.com

Molecular docking studies can be used to screen large libraries of proteins to identify potential targets for this compound. nih.govrsc.org Once a potential target is identified, MD simulations can be employed to study the dynamic behavior of the compound-protein complex over time, providing a more detailed understanding of the binding stability and the key residues involved in the interaction. tandfonline.commdpi.com Furthermore, the molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) method can be used to calculate the binding free energy, offering a quantitative measure of the binding affinity. mdpi.com These computational approaches can guide the rational design of more potent and selective analogues of this compound, thereby accelerating the drug development process. tandfonline.com

Table 2: Computational Approaches for this compound Research

| Computational Method | Purpose | Potential Application |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Identification of potential protein targets and binding modes. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Assessment of the stability and dynamics of the ligand-protein complex. |

| MM/PBSA Calculations | Estimates the binding free energy of a ligand to a protein. | Quantitative prediction of binding affinity. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | Virtual screening for new compounds with similar activity. |

Expanding the Mechanistic Understanding of Cellular and Molecular Interactions at Higher Resolution

A fundamental goal of future research is to elucidate the cellular and molecular interactions of this compound with greater precision. This requires the application of advanced microscopy techniques that can visualize these interactions in their native cellular context. mdpi.com Super-resolution microscopy, for example, can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. researchgate.net

By using fluorescently labeled analogues of this compound, researchers can track its movement and interactions within specific cellular compartments. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) microscopy could be employed to study the direct interaction between the compound and its target proteins in living cells. Furthermore, Atomic Force Microscopy (AFM) could provide topographical information about cell surfaces and measure the forces of interaction between this compound and membrane-bound receptors at the single-molecule level. mdpi.com Combining these high-resolution imaging techniques with the insights gained from omics and computational studies will provide a multi-faceted and detailed picture of how this compound exerts its effects at the cellular and molecular level.

Q & A

Basic: What are the established synthetic routes for 2-Phenylchroman-5,7-diol, and how are intermediates characterized?

Synthesis of this compound typically involves cyclization of phenolic precursors or asymmetric reduction of ketones. For example, analogous chroman derivatives (e.g., (R)-5,7-difluorochroman-4-ol) are synthesized via enzymatic asymmetric reduction using ketoreductases, coenzymes (e.g., NADPH), and coenzyme recycling systems . Intermediates are characterized using FTIR (to confirm hydroxyl and aromatic groups), NMR (to resolve stereochemistry and substitution patterns), and mass spectrometry (for molecular weight validation). Recrystallization in alcohols (e.g., ethanol/methanol mixtures) is commonly used to purify products .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula.

- 1H/13C NMR to confirm the chroman backbone, phenyl substitution, and diol positions.

- HPLC-PDA/UV for purity assessment (e.g., ≥95% purity thresholds).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

For example, in related flavanones like homoeriodictyol, NMR coupling constants and NOESY spectra are critical for distinguishing stereoisomers .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Contradictions often arise from variations in: